molecular formula C12H15NO B2521155 5-Tert-butyl-2-methoxybenzonitrile CAS No. 85943-30-2

5-Tert-butyl-2-methoxybenzonitrile

Cat. No. B2521155
CAS RN: 85943-30-2
M. Wt: 189.258
InChI Key: XWWHEVCXDNAOKH-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methoxybenzonitrile is a chemical compound with the CAS Number: 85943-30-2 . It has a molecular weight of 189.26 and is widely used in scientific research. Its diverse applications include the synthesis of pharmaceuticals, agrochemicals, and dyes.


Molecular Structure Analysis

The InChI code for 5-Tert-butyl-2-methoxybenzonitrile is 1S/C12H15NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,1-4H3 . This indicates that the compound has a molecular structure with 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen and oxygen atom each .


Physical And Chemical Properties Analysis

5-Tert-butyl-2-methoxybenzonitrile is a liquid at room temperature .

Scientific Research Applications

Safety and Hazards

The safety information for 5-Tert-butyl-2-methoxybenzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-tert-butyl-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWHEVCXDNAOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-tert-Butyl-2-hydroxybenzonitrile (50 g; prepared as described by F. B. Dains and I. R. Rothrock, J. Amer. Chem., 1894 16, 635) was added to a solution of sodium (7.43 g.) in anhydrous ethanol (150 ml.), followed by methyl iodide (50 ml.). The mixture was refluxed for 3 hours, during which time a further quantity of methyl iodide (20 ml.) was added in portions. The mixture was evaporated in vacuo, and the residue treated with water (500 ml.). The oil obtained was extracted with diethyl ether, and the aqueous layer further extracted twice with diethyl ether. The combined extracts were dried and evaporated, and the residual oil was distilled in vacuo to give 5-tert-butyl-2-methoxybenzonitrile (50.3 g.), b.p. 138°-140° C./0.2 mm.Hg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
7.43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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